Cas no 2229184-23-8 (tert-butyl N-1-(2,2-difluoroacetyl)cyclopentylcarbamate)

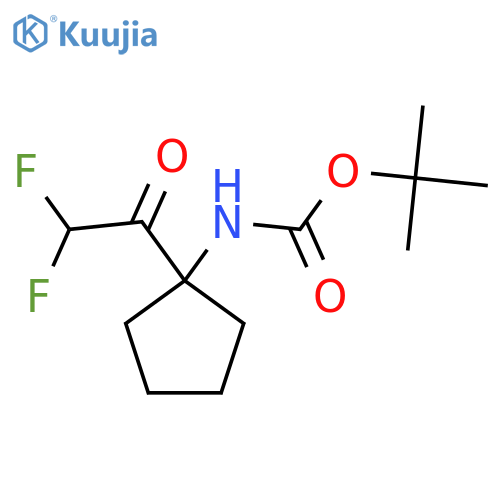

2229184-23-8 structure

商品名:tert-butyl N-1-(2,2-difluoroacetyl)cyclopentylcarbamate

tert-butyl N-1-(2,2-difluoroacetyl)cyclopentylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-1-(2,2-difluoroacetyl)cyclopentylcarbamate

- EN300-1873729

- tert-butyl N-[1-(2,2-difluoroacetyl)cyclopentyl]carbamate

- 2229184-23-8

-

- インチ: 1S/C12H19F2NO3/c1-11(2,3)18-10(17)15-12(6-4-5-7-12)8(16)9(13)14/h9H,4-7H2,1-3H3,(H,15,17)

- InChIKey: ROMPROJPOGSQKW-UHFFFAOYSA-N

- ほほえんだ: FC(C(C1(CCCC1)NC(=O)OC(C)(C)C)=O)F

計算された属性

- せいみつぶんしりょう: 263.13329979g/mol

- どういたいしつりょう: 263.13329979g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 331

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.4Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

tert-butyl N-1-(2,2-difluoroacetyl)cyclopentylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1873729-0.1g |

tert-butyl N-[1-(2,2-difluoroacetyl)cyclopentyl]carbamate |

2229184-23-8 | 0.1g |

$1183.0 | 2023-09-18 | ||

| Enamine | EN300-1873729-1.0g |

tert-butyl N-[1-(2,2-difluoroacetyl)cyclopentyl]carbamate |

2229184-23-8 | 1g |

$971.0 | 2023-06-02 | ||

| Enamine | EN300-1873729-0.5g |

tert-butyl N-[1-(2,2-difluoroacetyl)cyclopentyl]carbamate |

2229184-23-8 | 0.5g |

$1289.0 | 2023-09-18 | ||

| Enamine | EN300-1873729-5.0g |

tert-butyl N-[1-(2,2-difluoroacetyl)cyclopentyl]carbamate |

2229184-23-8 | 5g |

$2816.0 | 2023-06-02 | ||

| Enamine | EN300-1873729-0.25g |

tert-butyl N-[1-(2,2-difluoroacetyl)cyclopentyl]carbamate |

2229184-23-8 | 0.25g |

$1235.0 | 2023-09-18 | ||

| Enamine | EN300-1873729-1g |

tert-butyl N-[1-(2,2-difluoroacetyl)cyclopentyl]carbamate |

2229184-23-8 | 1g |

$1343.0 | 2023-09-18 | ||

| Enamine | EN300-1873729-5g |

tert-butyl N-[1-(2,2-difluoroacetyl)cyclopentyl]carbamate |

2229184-23-8 | 5g |

$3894.0 | 2023-09-18 | ||

| Enamine | EN300-1873729-0.05g |

tert-butyl N-[1-(2,2-difluoroacetyl)cyclopentyl]carbamate |

2229184-23-8 | 0.05g |

$1129.0 | 2023-09-18 | ||

| Enamine | EN300-1873729-10.0g |

tert-butyl N-[1-(2,2-difluoroacetyl)cyclopentyl]carbamate |

2229184-23-8 | 10g |

$4176.0 | 2023-06-02 | ||

| Enamine | EN300-1873729-2.5g |

tert-butyl N-[1-(2,2-difluoroacetyl)cyclopentyl]carbamate |

2229184-23-8 | 2.5g |

$2631.0 | 2023-09-18 |

tert-butyl N-1-(2,2-difluoroacetyl)cyclopentylcarbamate 関連文献

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

2229184-23-8 (tert-butyl N-1-(2,2-difluoroacetyl)cyclopentylcarbamate) 関連製品

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬